molecular formula C24H25NO5 B385444 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(2-methyl-1-piperidinyl)methyl]-4H-chromen-4-one CAS No. 637751-96-3

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(2-methyl-1-piperidinyl)methyl]-4H-chromen-4-one

Cat. No.: B385444
CAS No.: 637751-96-3
M. Wt: 407.5g/mol
InChI Key: PDDVWHNZUGPPBD-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(2-methyl-1-piperidinyl)methyl]-4H-chromen-4-one is a useful research compound. Its molecular formula is C24H25NO5 and its molecular weight is 407.5g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(2-methyl-1-piperidinyl)methyl]-4H-chromen-4-one plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cholinesterase enzymes, which are crucial for the breakdown of acetylcholine, a neurotransmitter . Additionally, the compound exhibits moderate to weak inhibition of lipoxygenase enzymes, which are involved in the metabolism of fatty acids .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has demonstrated antibacterial activity against Bacillus subtilis and Escherichia coli by inhibiting bacterial biofilm growth . This indicates its potential as an antibacterial agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to cholinesterase enzymes, inhibiting their activity and preventing the breakdown of acetylcholine . This binding interaction is crucial for its potential therapeutic effects in neurodegenerative diseases. Additionally, the compound’s inhibition of lipoxygenase enzymes suggests it may modulate inflammatory pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound maintains its inhibitory activity against cholinesterase enzymes over extended periods, indicating its stability

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as cholinesterase inhibition, without significant toxicity . At higher doses, potential toxic or adverse effects may arise, necessitating careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cholinesterases and lipoxygenases, influencing metabolic flux and metabolite levels . These interactions highlight the compound’s potential to modulate biochemical pathways relevant to neurodegenerative and inflammatory diseases.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is likely transported via specific transporters or binding proteins, which facilitate its localization and accumulation in target tissues . Understanding these mechanisms is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is vital for its interactions with target enzymes and proteins, influencing its overall efficacy.

Biological Activity

The compound 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(2-methyl-1-piperidinyl)methyl]-4H-chromen-4-one , also known by its CAS number 96754-91-5, is a complex organic molecule with potential pharmacological applications. This article delves into its biological activity, pharmacokinetic properties, and relevant research findings.

The molecular formula of this compound is C17H20O5C_{17}H_{20}O_5, with a molecular weight of 296.28 g/mol. The structure incorporates a benzodioxin moiety and a chromenone framework, which are known to exhibit various biological activities.

PropertyValue
Molecular Weight296.28 g/mol
Molecular FormulaC17H20O5
LogP1.5854
Polar Surface Area54.3 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

Biological Activity

Research indicates that compounds with similar structural characteristics often exhibit diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The specific biological activities of This compound include:

1. Antioxidant Activity
Studies have shown that the presence of hydroxyl groups in the chromenone structure contributes to its ability to scavenge free radicals. This antioxidant property is crucial for protecting cells from oxidative stress and may play a role in preventing chronic diseases.

2. Anticancer Properties
Compounds derived from chromenone structures have been reported to inhibit cancer cell proliferation. This specific compound may interact with various cellular pathways involved in tumor growth and survival.

3. Neuroprotective Effects
Given the piperidine moiety, there is potential for neuroprotective activity. Research on similar compounds suggests they may modulate neurotransmitter systems or provide protective effects against neurodegenerative conditions.

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its bioavailability and therapeutic potential:

ParameterValue
Human Intestinal AbsorptionHigh (0.9948)
Blood-Brain Barrier PermeabilityHigh (0.9624)
P-glycoprotein SubstrateYes (0.734)
CYP450 InteractionModerate

These parameters suggest that the compound is likely to be well absorbed in the gastrointestinal tract and can cross the blood-brain barrier, making it a candidate for central nervous system applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

Study 1: Antioxidant Efficacy
In vitro assays demonstrated that derivatives of chromenone exhibited significant antioxidant activity compared to standard antioxidants such as ascorbic acid. The study quantified the radical scavenging ability using DPPH and ABTS assays.

Study 2: Anticancer Screening
A series of in vitro tests on various cancer cell lines (e.g., HeLa, MCF7) showed that compounds with similar structures inhibited cell proliferation significantly at micromolar concentrations. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Study 3: Neuroprotection in Animal Models
Animal studies indicated that administration of piperidine-containing compounds led to improved cognitive function in models of Alzheimer's disease, suggesting potential therapeutic applications for neurodegenerative disorders.

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO5/c1-15-4-2-3-9-25(15)13-18-20(26)7-6-17-23(27)19(14-30-24(17)18)16-5-8-21-22(12-16)29-11-10-28-21/h5-8,12,14-15,26H,2-4,9-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDVWHNZUGPPBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC5=C(C=C4)OCCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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